

ACY-775: A Comparative Analysis of its Selectivity for HDAC6

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ACY-775	
Cat. No.:	B15586464	Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **ACY-775**'s Performance Against Other HDAC Isoforms with Supporting Experimental Data.

ACY-775 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6). Its selectivity is a critical attribute, as off-target inhibition of other HDAC isoforms can lead to unwanted side effects. This guide provides a comprehensive comparison of **ACY-775**'s selectivity against other HDAC isoforms, supported by experimental data, to inform research and drug development decisions.

High Selectivity of ACY-775 for HDAC6

ACY-775 demonstrates impressive potency for HDAC6, with a reported half-maximal inhibitory concentration (IC50) of 7.5 nM.[1][2] More significantly, it exhibits substantial selectivity for HDAC6 over other HDAC isoforms, particularly those in Class I. On average, ACY-775 is approximately 700-fold more selective for HDAC6 than for Class I HDACs (HDAC1, HDAC2, and HDAC3).[1] Furthermore, it shows minimal activity against other Class II HDAC isoforms, with IC50 values greater than 1 μ M.[1]

This high degree of selectivity is a key advantage of **ACY-775**, as it suggests a reduced potential for the side effects associated with the inhibition of other HDACs. For instance, inhibition of Class I HDACs has been linked to various toxicities.

Comparative Selectivity Profile



To contextualize the performance of **ACY-775**, the following table summarizes its inhibitory activity against various HDAC isoforms in comparison to other notable HDAC6 inhibitors.

Inhibitor	HDAC6 IC50 (nM)	Selectivity over Class I HDACs (average fold)	Reference Compound(s)
ACY-775	7.5	~700	
ACY-738	1.7	~100	[1]
Tubastatin A	18	~200	[1]
Ricolinostat (ACY- 1215)	5	>10	

Note: IC50 values are a measure of inhibitor potency; a lower value indicates higher potency. Selectivity is expressed as the ratio of the average IC50 for Class I HDACs to the IC50 for HDAC6.

As the data indicates, while other compounds like ACY-738 show higher potency for HDAC6, **ACY-775** demonstrates a superior selectivity profile over Class I HDACs.

Experimental Protocols

The determination of HDAC inhibitor selectivity is primarily conducted through in vitro enzymatic assays. A common and robust method is the fluorogenic HDAC inhibition assay.

In Vitro Fluorogenic HDAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., **ACY-775**) against a panel of purified recombinant human HDAC isoforms.

Materials:

- Purified, recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, etc.)
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)



- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- Test compound (ACY-775) and reference inhibitors, serially diluted in DMSO and then in assay buffer.
- Developer solution (e.g., Trypsin in a buffer containing a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
- 96-well, black, flat-bottom microplates
- Fluorometric microplate reader

Procedure:

- Compound Preparation: Prepare a series of dilutions of the test compound (ACY-775) in assay buffer. Typically, a 10-point, 3-fold serial dilution is performed to generate a doseresponse curve.
- Enzyme Preparation: Dilute the recombinant HDAC enzymes to a working concentration in cold assay buffer. The optimal concentration of each enzyme should be determined empirically to ensure a linear reaction rate during the incubation period.
- Reaction Setup:
 - Add a defined volume of the diluted test compound or vehicle control (assay buffer with the same final concentration of DMSO) to the wells of the 96-well plate.
 - Add the diluted HDAC enzyme to each well.
 - Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

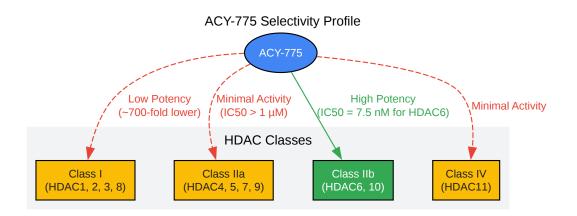


- Reaction Termination and Signal Development: Stop the enzymatic reaction by adding the
 developer solution. The developer contains a protease (e.g., trypsin) that cleaves the
 deacetylated substrate, releasing the fluorophore (AMC), and a pan-HDAC inhibitor to
 prevent further deacetylation. Incubate at room temperature for a short period (e.g., 15-20
 minutes) to allow for complete development of the fluorescent signal.
- Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
- Data Analysis:
 - Subtract the background fluorescence (wells with no enzyme) from all readings.
 - Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a control with a saturating concentration of a potent inhibitor (100% inhibition).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.





Click to download full resolution via product page

Caption: ACY-775's high selectivity for Class IIb HDACs, particularly HDAC6.



Experimental Workflow for IC50 Determination 1. Prepare Serial Dilutions of ACY-775 2. Add Diluted Inhibitor and Recombinant HDAC to Plate 3. Pre-incubate at 37°C 4. Initiate Reaction with Fluorogenic Substrate 5. Incubate at 37°C 6. Stop Reaction and Develop Fluorescent Signal 7. Measure Fluorescence

Click to download full resolution via product page

8. Calculate IC50 Value

Caption: A stepwise workflow for determining the IC50 value of an HDAC inhibitor.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [ACY-775: A Comparative Analysis of its Selectivity for HDAC6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586464#acy-775-selectivity-against-other-hdac-isoforms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





